REACTION_CXSMILES
|
[F:1][C:2]([F:12])([C:9]([OH:11])=[O:10])[C:3]([F:8])([F:7])[C:4]([OH:6])=[O:5].[C:13]1(C)C=CC(S(O)(=O)=O)=C[CH:14]=1.[CH:24]1C=CC=C[CH:25]=1>>[F:1][C:2]([F:12])([C:9]([O:11][CH2:24][CH3:25])=[O:10])[C:3]([F:7])([F:8])[C:4]([O:6][CH2:13][CH3:14])=[O:5]
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Name
|
|
Quantity
|
50.37 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(=O)O)(F)F)(C(=O)O)F
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
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C1=CC=CC=C1
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
equipped with a Dean-Stark trap, condenser and magnetic stir bar
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Type
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CUSTOM
|
Details
|
The azeotrope was removed
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Type
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ADDITION
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Details
|
Absolute ethanol (500 ml) was added to the flask
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Type
|
ADDITION
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Details
|
The Dean-Stark trap was filled with activated 4 Å molecular sieves
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Type
|
TEMPERATURE
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Details
|
the solvents were refluxed through the sieves for 1 hour
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Duration
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1 h
|
Type
|
ADDITION
|
Details
|
a Sohxlet thimble was filled with activated molecular sieves
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Type
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TEMPERATURE
|
Details
|
The reaction was refluxed for 24 hours
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Duration
|
24 h
|
Type
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CUSTOM
|
Details
|
The wet sieves were periodically removed
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the solvents were removed in vacuo
|
Type
|
WASH
|
Details
|
washed three times with 50 ml saturated NaHCO3 solution
|
Type
|
CUSTOM
|
Details
|
The pentane was removed in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(=O)OCC)(F)F)(C(=O)OCC)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.42 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |